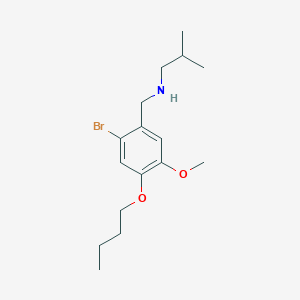
N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine, also known as BEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine involves its interaction with TAAR1. TAAR1 is a receptor that is activated by trace amines, which are endogenous compounds that are present in low concentrations in the brain. N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been found to act as a selective agonist of TAAR1, meaning that it binds to the receptor and activates it. This leads to the activation of intracellular signaling pathways that ultimately result in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The release of these neurotransmitters is thought to be responsible for the biochemical and physiological effects of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine.
Biochemical and Physiological Effects:
N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been shown to increase locomotor activity in rats and to enhance the reinforcing effects of cocaine. N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Specifically, N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been found to decrease the levels of corticosterone, a hormone that is released in response to stress. These effects suggest that N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine may have potential applications in the treatment of neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine in lab experiments is its selectivity for TAAR1. This allows researchers to study the role of TAAR1 in the brain without the confounding effects of other neurotransmitter systems. Another advantage of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine is its potency, which allows for low concentrations to be used in experiments. However, there are also some limitations to using N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine. One limitation is its relatively short half-life, which requires frequent dosing in animal studies. Another limitation is its potential for off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine. One area of interest is the development of new TAAR1 agonists with improved pharmacokinetic properties. Another area of interest is the study of the effects of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine on other neurotransmitter systems, such as the opioid system. Additionally, the potential therapeutic applications of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine in neurological and psychiatric disorders warrant further investigation. Overall, N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine represents a promising tool for studying the role of TAAR1 in the brain and for developing new therapies for neurological and psychiatric disorders.
合成方法
The synthesis of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the reaction of 2-bromo-5-ethoxy-4-propoxybenzaldehyde with propylamine in the presence of a catalyst to form N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine. The product is then purified using column chromatography to obtain the final compound in high purity.
科学研究应用
N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine is in the field of neuroscience. N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been found to act as a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain. TAAR1 has been implicated in a variety of physiological and pathological processes, including drug addiction, schizophrenia, and depression. N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been shown to activate TAAR1 in vitro and in vivo, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine a valuable tool for studying the role of TAAR1 in the brain and for developing new therapies for neurological disorders.
属性
分子式 |
C15H24BrNO2 |
|---|---|
分子量 |
330.26 g/mol |
IUPAC 名称 |
N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H24BrNO2/c1-4-7-17-11-12-9-14(18-6-3)15(10-13(12)16)19-8-5-2/h9-10,17H,4-8,11H2,1-3H3 |
InChI 键 |
QLFQFKRLZUGULR-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1Br)OCCC)OCC |
规范 SMILES |
CCCNCC1=CC(=C(C=C1Br)OCCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-methoxybenzamide](/img/structure/B283276.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)

![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)

![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)